molecular formula C47H58N4O7 B600905 Lopinavir Impurity S CAS No. 943250-65-5

Lopinavir Impurity S

Numéro de catalogue: B600905
Numéro CAS: 943250-65-5
Poids moléculaire: 791.0 g/mol
Clé InChI: GLRUDDIFBLTZDO-PUTFYWIISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of Lopinavir Impurity S involves several chemical reactions, including condensation, cyclization, and oxidation . It is typically synthesized through a multistep process .


Molecular Structure Analysis

This compound is a complex organic compound that contains several functional groups, including a sulfonamide group, an amide group, and an aromatic ring . Further structural analysis can be performed using techniques such as LC-MS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The process includes the formation of several related substances, which are identified and monitored during the manufacturing process .


Physical and Chemical Properties Analysis

This compound is a white to off-white colored powder that is soluble in organic solvents . It has a molecular weight of 656.88 g/mol and a melting point range of 152-155°C . It is stable under normal storage conditions .

Future research could focus on further understanding the synthesis process, characterizing the impurities, and developing easier and faster analytical methods for impurity assessment .

Applications De Recherche Scientifique

Analytical Methodologies and Impurity Profiling

Lopinavir, combined with ritonavir, is primarily used against HIV infection. Recent studies have focused on developing analytical methodologies for determining the impurity profile of Lopinavir and Ritonavir. These methodologies include High-Performance Liquid Chromatography (HPLC) tandem-mass spectrometry for high sensitivity in biological matrices like human plasma and serum. The importance of establishing a comprehensive impurity profile for the combined formulation of lopinavir and ritonavir has been emphasized due to the large number of impurities reported. Developing faster and easier methods for impurity assessment remains a research priority (Velozo et al., 2021).

Pharmacokinetic Studies

Pharmacokinetic studies have also been prominent in the research on Lopinavir. These studies explore the variability in Lopinavir plasma concentrations among different patients, considering factors like body weight and demographic characteristics (van der Leur et al., 2006). Another study developed a population pharmacokinetic model for Lopinavir and Ritonavir, highlighting the significance of patient characteristics in influencing drug concentration variability (Moltó et al., 2008).

Novel Drug Delivery Systems

Research has also been directed towards developing novel drug delivery systems. For example, nanostructured lipidic carriers of Lopinavir have been formulated for brain targeting to reduce HIV-associated neurocognitive disorder. These nanoformulations, evaluated in vitro and in vivo, have shown significant improvement in cytotoxicity, drug uptake, and brain biodistribution potential, suggesting their effectiveness in reducing viral load in the brain (Garg et al., 2019).

COVID-19 Treatment Trials

During the COVID-19 pandemic, Lopinavir/Ritonavir has been investigated for its potential use against SARS-CoV-2. Several trials and studies have been conducted to assess its effectiveness in COVID-19 patients. These include randomized trials comparing Lopinavir-Ritonavir with other treatments and studying its effect on clinical outcomes in hospitalized COVID-19 patients (Horby et al., 2020), (Cao et al., 2020).

Metabolic and Disposition Studies

Studies have also been conducted to understand the metabolism and disposition of Lopinavir in human and animal models. This research focuses on examining plasma protein binding, tissue distribution, and the metabolic pathways of Lopinavir, especially in combination with Ritonavir (Kumar et al., 2004).

Mécanisme D'action

Target of Action

Lopinavir, the parent compound of Lopinavir Impurity S, is primarily targeted towards the HIV-1 protease enzyme . This enzyme plays a crucial role in the lifecycle of the HIV virus, making it a key target for antiretroviral drugs .

Mode of Action

Lopinavir is a protease inhibitor . It contains a hydroxyethylene scaffold that mimics the peptide linkage typically targeted by the HIV-1 protease enzyme . This scaffold itself cannot be cleaved, thus preventing the activity of the hiv-1 protease . This interaction disrupts the process of viral replication and release from host cells .

Biochemical Pathways

The primary biochemical pathway affected by Lopinavir is the HIV replication cycle . By inhibiting the HIV-1 protease enzyme, Lopinavir prevents the cleavage of viral polyproteins into individual functional proteins, which are necessary for the assembly of new infectious virus particles .

Pharmacokinetics

Lopinavir is often co-administered with another protease inhibitor, ritonavir . Ritonavir is a potent inhibitor of the enzymes responsible for lopinavir metabolism, and its co-administration “boosts” lopinavir exposure and improves antiviral activity . This combination is necessary due to lopinavir’s poor oral bioavailability and extensive biotransformation .

Result of Action

The inhibition of the HIV-1 protease enzyme by Lopinavir results in the production of immature, non-infectious viral particles . This significantly reduces the viral load in the body, helping to control the progression of HIV infection .

Action Environment

The effectiveness of Lopinavir can be influenced by various environmental factors. For instance, the presence of certain impurities during the synthesis of Lopinavir can affect the quality and safety of the drug . Additionally, the co-administration of other medications can lead to drug interactions, potentially affecting the pharmacokinetics and therapeutic efficacy of Lopinavir .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis of Lopinavir Impurity S can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Lopinavir", "2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)", "Sodium borohydride (NaBH4)", "Hydrochloric acid (HCl)", "Ethyl acetate", "Sodium hydroxide (NaOH)", "Methanol", "Water" ], "Reaction": [ "Step 1: Lopinavir is reacted with DDQ in ethyl acetate to form an intermediate product.", "Step 2: The intermediate product is reduced with NaBH4 in methanol to form a secondary intermediate product.", "Step 3: The secondary intermediate product is treated with HCl to form Lopinavir Impurity S.", "Step 4: The product is purified by washing with water and drying." ] }

Numéro CAS

943250-65-5

Formule moléculaire

C47H58N4O7

Poids moléculaire

791.0 g/mol

Nom IUPAC

[(2S,3S,5S)-2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-5-[[(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl]amino]-1,6-diphenylhexan-3-yl] 2-(2,6-dimethylphenoxy)acetate

InChI

InChI=1S/C47H58N4O7/c1-31(2)43(51-25-15-24-48-47(51)55)46(54)49-38(26-36-20-9-7-10-21-36)28-40(58-42(53)30-57-45-34(5)18-14-19-35(45)6)39(27-37-22-11-8-12-23-37)50-41(52)29-56-44-32(3)16-13-17-33(44)4/h7-14,16-23,31,38-40,43H,15,24-30H2,1-6H3,(H,48,55)(H,49,54)(H,50,52)/t38-,39-,40-,43-/m0/s1

Clé InChI

GLRUDDIFBLTZDO-PUTFYWIISA-N

SMILES isomérique

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)OC(=O)COC5=C(C=CC=C5C)C

SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)OC(=O)COC5=C(C=CC=C5C)C

SMILES canonique

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)OC(=O)COC5=C(C=CC=C5C)C

Pureté

> 95%

Quantité

Milligrams-Grams

Synonymes

Lopinavir O-Phenoxyacetyl

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lopinavir Impurity S
Reactant of Route 2
Reactant of Route 2
Lopinavir Impurity S
Reactant of Route 3
Lopinavir Impurity S
Reactant of Route 4
Lopinavir Impurity S
Reactant of Route 5
Lopinavir Impurity S
Reactant of Route 6
Lopinavir Impurity S

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.